molecular formula C13H16BrNO4 B2789350 [4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL CAS No. 1421524-40-4

[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL

Cat. No.: B2789350
CAS No.: 1421524-40-4
M. Wt: 330.178
InChI Key: DEMFEBOWMOHROZ-UHFFFAOYSA-N
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Description

[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL is a chemical compound with the molecular formula C13H16BrNO4 and a molecular weight of 330.178. This compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with morpholine and formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL include:

  • 2-Bromo-3-methoxyphenol
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
  • (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-18-10-2-3-12(14)11(6-10)13(17)15-4-5-19-8-9(15)7-16/h2-3,6,9,16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFEBOWMOHROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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